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Compound of Interest

Compound Name: 2-iodoterephthalic Acid

Cat. No.: B154785

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-
lodoterephthalic Acid

2-lodoterephthalic acid is an aromatic dicarboxylic acid that serves as a highly versatile and
valuable building block in advanced chemical research.[1][2] Its molecular structure, featuring
two carboxylic acid groups and a reactive iodine atom on a benzene ring, provides a unique
combination of functionalities. The carboxylic acid groups are excellent coordination sites for
forming robust networks with metal ions, making it a key component in the synthesis of Metal-
Organic Frameworks (MOFs).[1] Simultaneously, the iodine substituent acts as a reactive
handle for further molecular elaboration through metal-catalyzed cross-coupling reactions,
enabling the construction of complex molecular architectures from the terephthalic acid
backbone.[1]

This dual functionality makes 2-iodoterephthalic acid a strategic intermediate in materials
science for tuning the structural and electronic properties of porous materials and in medicinal
chemistry as a precursor for novel therapeutic agents.[1][3] This guide provides a detailed,
field-proven protocol for its synthesis, focusing on the reliable Sandmeyer reaction pathway,
alongside critical insights into safety, characterization, and applications.

Chemical Profile and Safety Mandates
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Before commencing any experimental work, it is imperative to understand the physicochemical
properties and safety hazards associated with 2-iodoterephthalic acid and all reagents used
in its synthesis.

Table 1: Physicochemical Properties of 2-lodoterephthalic Acid

Property Value Source
CAS Number 1829-22-7 [21[4]
Molecular Formula CsHsl10a4 [2]
Molecular Weight 292.03 g/mol [4]

White to off-white or yellow
Appearance _ [2][5]
solid/powder

IUPAC Name 2-iodoterephthalic acid [4]
2-lodo-1,4-
Synonyms benzenedicarboxylic acid, [2][4]

lodoterephthalic acid

Keep in a dark place, sealed in
Storage a dry, room temperature [6]

environment

GHS Hazard Information & Safety Precautions:

2-lodoterephthalic acid is classified as a hazardous substance. Strict adherence to safety
protocols is mandatory.

e Hazard Statements:

o

H315: Causes skin irritation.[4][5][7]

[¢]

H319: Causes serious eye irritation.[4][5][7]

[¢]

H335: May cause respiratory irritation.[7]
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 Precautionary Measures:

o

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[7]

o P280: Always wear protective gloves, safety goggles with side shields, and a lab coat.[5]

[7]
o P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[4]

o Engineering Controls: All manipulations should be performed inside a certified chemical
fume hood to ensure adequate ventilation and avoid inhalation of dust or vapors.

Synthesis Methodology: The Sandmeyer Reaction
Pathway

The most robust and widely reported method for synthesizing 2-iodoterephthalic acid is
through the diazotization of 2-aminoterephthalic acid, followed by a Sandmeyer-type reaction
with a soluble iodide salt.[1] This classic transformation in aromatic chemistry provides a
reliable means of introducing an iodo-substituent onto the aromatic ring, a modification not
easily achieved by direct electrophilic substitution.[8][9]

Principle and Mechanism

The synthesis is a two-step process initiated from 2-aminoterephthalic acid:

» Diazotization: The primary aromatic amine is treated with nitrous acid (HNO:z), generated in
situ from sodium nitrite (NaNO2) and a strong mineral acid like HCI. This converts the amino
group into a highly reactive diazonium salt (-N2%). This step is critically dependent on low
temperatures (0-5 °C) to prevent the thermally unstable diazonium intermediate from
decomposing.[1][10]

 lodination: The diazonium salt is then subjected to a nucleophilic substitution reaction with
potassium iodide (KI). This reaction proceeds via a radical-nucleophilic aromatic substitution
(SNAr) mechanism.[11] A single electron transfer from the iodide anion to the diazonium salt
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can initiate the formation of an aryl radical with the loss of nitrogen gas (N2), a
thermodynamically highly favorable process. The aryl radical then reacts with an iodine
source to form the final product.[8][11]

Experimental Protocol

Materials and Equipment:

o Reagents: 2-Aminoterephthalic acid, Sodium Nitrite (NaNO2), Hydrochloric Acid (HCI,
concentrated), Potassium lodide (KI), Sodium Thiosulfate (Na2S203), Deionized Water,
Acetone.

o Equipment: Three-neck round-bottom flask, magnetic stirrer with stir bar, thermometer,
dropping funnel, ice bath, Buchner funnel, vacuum flask, standard laboratory glassware.

Step-by-Step Procedure:
Part A: Diazotization of 2-Aminoterephthalic Acid

e Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer,
and a dropping funnel in an ice-salt bath.

 To the flask, add 2-aminoterephthalic acid (1.0 eq).

e Add a solution of concentrated HCI diluted with deionized water. Stir the resulting slurry and
cool the internal temperature to 0-5 °C.

e In a separate beaker, prepare a solution of sodium nitrite (NaNOz, 1.1 eq) in cold deionized
water.

e Slowly add the sodium nitrite solution dropwise to the stirred slurry via the dropping funnel,
ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. The
formation of the diazonium salt is observed.

 After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an
additional 30 minutes.

Part B: lodination and Product Isolation
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In a separate, large beaker, prepare a solution of potassium iodide (KI, 1.5 eq) in deionized
water.

Slowly and carefully add the cold diazonium salt slurry from Part A to the potassium iodide
solution with vigorous stirring. Effervescence (release of N2 gas) will be observed.

Once the addition is complete, allow the mixture to warm to room temperature and then heat
gently to 50-60 °C for approximately 1-2 hours to ensure the complete decomposition of the
diazonium salt.

Cool the reaction mixture to room temperature. A precipitate of the crude product should
form.

To remove any excess iodine, add a saturated solution of sodium thiosulfate (Na2S20s3)
dropwise until the dark color of the solution disappears.

Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

For further purification, the crude product can be recrystallized from a suitable solvent
system (e.g., water/acetone mixture).

Dry the purified white to off-white solid product under vacuum to a constant weight. A typical
yield for this procedure is approximately 85-90%.[1]

Process Workflow Diagram
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Caption: Workflow for the synthesis of 2-iodoterephthalic acid.
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Alternative Synthesis Route: Hydrolysis of Dimethyl
Ester

An alternative high-yielding route involves the alkaline hydrolysis of dimethyl 2-
iodoterephthalate.[1] This method is advantageous if the ester is a more readily available
starting material. It avoids the use of sodium nitrite but requires careful monitoring of the
hydrolysis conditions to ensure complete conversion without side reactions.

General Procedure:

Dimethyl 2-iodoterephthalate is dissolved in a suitable solvent like ethanol or methanol.

e An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is
added.

o The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC or
HPLC).

» After cooling, the reaction mixture is acidified with a strong acid (e.g., HCI) to precipitate the
2-iodoterephthalic acid.

e The product is collected by filtration, washed with water, and dried. This route can achieve
yields of up to 96%.[1]
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Caption: Alternative synthesis via hydrolysis of the dimethyl ester.

Characterization and Quality Control
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To confirm the identity and purity of the synthesized 2-iodoterephthalic acid, a suite of
analytical techniques should be employed.

Table 2: Expected Analytical Data

Technique Expected Results

Aromatic protons will show characteristic shifts
and coupling patterns in the region of 7.5-8.5
1H NMR ppm. The carboxylic acid protons will appear as
a broad singlet at a downfield chemical shift
(>10 ppm), which is exchangeable with D20.

Signals corresponding to the two distinct

carboxylic acid carbons and the six unique
13C NMR aromatic carbons (four CH, two quaternary).

The carbon bearing the iodine atom will be

shifted significantly.

Characteristic peaks for O-H stretching of the
ETIR (ATR) carboxylic acid (broad, ~2500-3300 cm~1), C=0
stretching (~1700 cm~1), and C-I stretching in

the fingerprint region.

A single major peak should be observed, with
HPLC purity typically >97% for a well-executed

synthesis.

Literature values should be consulted for
] ] comparison, though terephthalic acids often
Melting Point ) )
sublime or decompose at high temperatures

rather than melting cleanly.[12]

Applications in Research and Drug Development

The utility of 2-iodoterephthalic acid stems from its bifunctional nature, making it a valuable
intermediate in several cutting-edge fields.
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o Metal-Organic Frameworks (MOFs): It is a preferred ligand for MOF synthesis. The
carboxylate groups coordinate with metal ions to form the framework, while the iodine atom
can participate in halogen bonding, which helps to fine-tune the framework's topology,
porosity, and electronic properties.[1]

e Precursor in Organic Synthesis: The C-1 bond is a versatile functional group for forming new
carbon-carbon and carbon-heteroatom bonds. It readily participates in cross-coupling
reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the attachment of
diverse molecular fragments. This is a key strategy in the synthesis of complex organic
molecules, including active pharmaceutical ingredients (APIs).[1]

o Drug Development: As a pharmaceutical intermediate, it provides a rigid scaffold onto which
various functionalities can be built to interact with biological targets.[3] Its derivatives are
actively being explored for potential antimicrobial and anticancer properties.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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